Dnp-pro-gln-gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

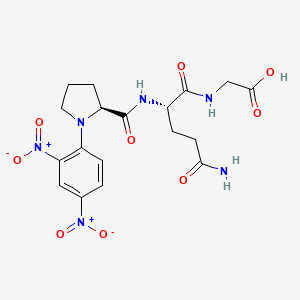

2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZFLBTPSTOOB-AAEUAGOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dnp-Pro-Gln-Gly-OH System in Collagenase Activity Assays: Substrate Dynamics and Product Quantification

Executive Summary

Dnp-Pro-Gln-Gly-OH (2,4-Dinitrophenyl-L-prolyl-L-glutaminyl-glycine) serves a critical role in the quantitative analysis of collagenase activity, specifically as the reaction product reference standard for the synthetic octapeptide substrate Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH .

While often colloquially referred to as a "substrate" in laboratory shorthand, this compound is technically the N-terminal fragment released upon enzymatic cleavage. The actual substrate system relies on the specific hydrolysis of the Gly-Ile bond by Clostridium histolyticum collagenase (and specific vertebrate MMPs). This guide details the mechanistic basis, experimental protocol, and kinetic validation of this assay system, distinguishing it from continuous spectrophotometric methods like FALGPA or FRET-based fluorogenic assays.

Mechanistic Foundation

Chemical Architecture

The assay utilizes a synthetic peptide designed to mimic the native collagen triple-helix sequence. The system comprises two distinct chemical entities:

-

The Substrate (Dnp-Octapeptide):

-

The Reference Standard (Dnp-Tetrapeptide):

Enzymatic Cleavage & Separation Logic

Collagenases (EC 3.4.24.3) are endopeptidases that cleave the X-Gly bond in the motif Pro-X-Gly-Pro. In this synthetic substrate, the enzyme targets the bond between Glycine (P1) and Isoleucine (P1') .

[1][4][6]The Separation Principle: The assay's specificity relies on differential solubility.

-

Intact Substrate: Highly hydrophilic due to the C-terminal sequence (Gln-D-Arg). It remains in the aqueous phase under acidic conditions.

-

Cleaved Product (this compound): Upon acidification (pH < 2), the carboxylic acid of the Glycine is protonated, making this fragment significantly more hydrophobic. It is selectively extracted into an organic solvent (typically ethyl acetate), allowing for spectrophotometric quantification without interference from the unreacted substrate.

Figure 1: Reaction mechanism and separation logic. The Dnp-labeled fragment is selectively extracted to generate the signal.

Experimental Protocol: The Extraction Assay

This protocol describes the quantitative determination of collagenase activity using the Dnp-octapeptide substrate and this compound standard.

Reagents & Preparation

-

Buffer A (Reaction Buffer): 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5. (Calcium is essential for collagenase stability).

-

Substrate Stock: Dissolve Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH in Buffer A or minimal DMSO to a final concentration of 1.0 mM.

-

Extraction Reagent: Ethyl Acetate (analytical grade).

-

Stop Solution: 1.0 M HCl.

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Equilibration | Pre-incubate 400 µL of Substrate Solution at 37°C for 5 minutes. | Ensures reaction kinetics start immediately upon enzyme addition. |

| 2. Initiation | Add 100 µL of Enzyme Solution. Mix gently. | Record exact start time ( |

| 3. Incubation | Incubate at 37°C for 15–30 minutes. | Time depends on expected activity. Ensure <15% substrate hydrolysis to maintain initial rate conditions. |

| 4. Termination | Add 500 µL of 1.0 M HCl to stop the reaction. | Acidification protonates the C-terminal Gly of the product, rendering it hydrophobic. |

| 5. Extraction | Add 1.5 mL Ethyl Acetate . Vortex vigorously for 30 seconds. | Essential for phase transfer. Inefficient vortexing leads to underestimation of activity. |

| 6. Separation | Centrifuge at 3,000 x g for 3 minutes to separate phases. | The upper layer is the organic phase containing the Dnp-product. |

| 7. Measurement | Transfer the upper organic layer to a quartz cuvette. Measure Absorbance at 365 nm . | Blank against an ethyl acetate extract of a "Substrate + Buffer (no enzyme)" control. |

Calibration (The Role of this compound)

To convert Absorbance (

-

Prepare serial dilutions of this compound (e.g., 10 µM to 200 µM) in Ethyl Acetate.

-

Measure

for each.[5] -

Calculate the extinction coefficient (

) or slope.-

Typical

in Ethyl Acetate: ~16,000 M⁻¹cm⁻¹.

-

Kinetic Analysis & Data Interpretation

Calculation of Activity

Activity is defined as micromoles of substrate cleaved per minute (Units).

- : Absorbance of the reaction extract.

- : Absorbance of the control extract.

- : Volume of ethyl acetate used for extraction (L).

- : Extinction coefficient of this compound (µM⁻¹ cm⁻¹).

- : Incubation time (min).

- : Volume of enzyme added (mL).

Comparative Substrate Profiling

How does this system compare to other common collagenase substrates?

| Feature | Dnp-Octapeptide System | FALGPA (Furanacryloyl) | Fluorogenic (MOCAc/Dnp) |

| Analyte | This compound (Product) | Furanacryloyl-Leu-Gly | Fluorescence Increase |

| Method | Discontinuous (Extraction) | Continuous (Absorbance decrease) | Continuous (FRET) |

| Sensitivity | High (Extraction concentrates signal) | Moderate | Very High |

| Specificity | High for C. histolyticum | Broad (can be cleaved by thermolysin) | Tunable by sequence |

| Primary Use | Precise QC, Unit definition | Routine screening | High-throughput screening |

Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), every assay must include internal controls:

-

Extraction Efficiency Check:

-

Spike a known amount of This compound into the reaction buffer (without enzyme), acidify, and extract.

-

Compare the recovered Absorbance to the direct Absorbance of the standard in ethyl acetate.

-

Requirement: Recovery should be >95%. If low, increase vortex time or check pH (must be <2).

-

-

Substrate Carryover:

-

The intact substrate (Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH) must not extract into ethyl acetate.

-

Test: Acidify and extract the substrate stock directly. The organic phase should be clear (

). If yellow, the substrate has degraded or the pH is not acidic enough to keep the Arg residue charged.

-

Figure 2: Operational workflow for the extraction-based collagenase assay.

References

-

Masui, Y., Takemoto, T., Sakakibara, S., Hori, H., & Nagai, Y. (1977). Synthetic substrates for vertebrate collagenase. Biochemical Medicine, 17(2), 215–221.

-

Peptide Institute, Inc. (2024). Collagenase Substrate Data Sheet: Code 3089 (Dnp-Pro-Gln-Gly).

-

Sigma-Aldrich. (2024). Enzymatic Assay of Collagenase using Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH.

-

Van Wart, H. E., & Steinbrink, D. R. (1981). A continuous spectrophotometric assay for Clostridium histolyticum collagenase. Analytical Biochemistry, 113(2), 356–365. (Comparison for FALGPA method).

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Active MMP-2 Activity Discriminates Colonic Mucosa, Adenomas with and without High Grade Dysplasia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. MMP-1, Proenzyme, Human Rheumatoid Synovial Fibroblast | Sigma-Aldrich [sigmaaldrich.com]

- 7. US4176009A - Method of measuring collagenase activity - Google Patents [patents.google.com]

Structure and properties of Dnp-pro-gln-gly-OH

Kinetic Standard for Matrix Metalloproteinase (MMP) Assays[1]

Executive Summary

Dnp-Pro-Gln-Gly-OH (2,4-Dinitrophenyl-L-Prolyl-L-Glutaminyl-Glycine) is a specialized tetrapeptide derivative primarily utilized as a spectrophotometric reference standard in enzymology.[1] It represents the N-terminal cleavage product of the synthetic collagenase substrate Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH .[1]

In high-throughput drug screening and kinetic profiling, this molecule is critical for quantifying the hydrolytic activity of Clostridium histolyticum collagenase and related Matrix Metalloproteinases (MMPs).[1] By establishing a calibration curve with this compound, researchers can convert raw absorbance or fluorescence data into precise molar reaction rates, correcting for solvent effects and instrument-specific pathlength variations.[1]

Physicochemical Profile

| Property | Specification |

| Chemical Name | N-(2,4-Dinitrophenyl)-L-prolyl-L-glutaminyl-glycine |

| Sequence | This compound |

| Molecular Formula | |

| Molecular Weight | 466.40 g/mol |

| Appearance | Yellow to orange powder (lyophilized) |

| Solubility | Soluble in DMF, DMSO, and dilute alkaline buffers.[1] Sparingly soluble in acidic water.[1] |

| Purity Standard | |

| Storage |

Structural Analysis

The molecule consists of the tripeptide Pro-Gln-Gly modified at the N-terminus with a 2,4-dinitrophenyl (Dnp) group.[1][2][3]

-

Dnp Group: Acts as a chromophore (

nm) and a fluorescence quencher in the parent substrate.[1] -

Proline (Pro): The secondary amine of the proline residue forms the bond with the Dnp group.[1] This specific N-Dnp-Pro linkage exhibits distinct spectral properties compared to primary amine Dnp derivatives (e.g., Dnp-Gly).[1]

-

C-Terminus: Free carboxylic acid (Gly-OH), ensuring solubility in physiological buffers above pH 5.[1]

Spectral Properties & Quantification

Accurate use of this compound requires precise knowledge of its extinction coefficient (

-

Absorbance Max (

): 360–380 nm (Solvent dependent).[1] -

Molar Extinction Coefficient (

):

Protocol: Generating a Standard Curve

-

Stock Solution: Dissolve 2.33 mg of this compound in 1.0 mL DMSO to make a 5 mM stock.

-

Dilution Series: Prepare concentrations of 10, 20, 40, 60, 80, and 100

M in the assay buffer (e.g., 50 mM Tris-HCl, 10 mM -

Measurement: Read absorbance at 363 nm (or 380 nm).

-

Calculation: Plot Absorbance vs. Concentration. The slope is the effective

.[1]

Role in Enzymology: The Cleavage Mechanism

The primary application of this compound is to calibrate assays involving the parent substrate Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH .[1]

Mechanism:

-

Substrate: The parent peptide contains a Dnp group (quencher/chromophore) and often a fluorophore or is used in colorimetric assays.[1]

-

Enzymatic Action: Collagenase (MMP) recognizes the sequence and specifically hydrolyzes the peptide bond between Gly and Ile .[1]

-

Product Release: This releases the N-terminal fragment This compound .

-

Detection: The accumulation of this yellow product is measured spectrophotometrically, or its separation from the C-terminal fragment is quantified via HPLC.[1]

Visualization: Enzymatic Hydrolysis Pathway

Figure 1: The specific hydrolysis of the parent collagenase substrate yields this compound.[1] This reaction is monitored to determine enzyme kinetics.

Synthesis Protocol (Solid Phase Peptide Synthesis)

For researchers requiring custom synthesis of this standard, the following Fmoc-based SPPS protocol is recommended.

Reagents:

-

Resin: Wang Resin pre-loaded with Fmoc-Gly-OH (Loading ~0.6 mmol/g).[1]

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.[1]

-

N-Terminal Labeling: 2,4-Dinitrofluorobenzene (Sanger's Reagent) or Fmoc-Pro-OH followed by post-synthesis Dnp labeling.[1] Note: Direct coupling of Dnp-Pro-OH is possible but sterically demanding.[1]

Step-by-Step Workflow:

-

Resin Swelling: DMF, 30 min.

-

Deprotection: 20% Piperidine in DMF (

min). -

Coupling 1 (Gln): Fmoc-Gln(Trt)-OH (3 eq), HBTU (3 eq), DIPEA (6 eq).[1]

-

Coupling 2 (Pro): Fmoc-Pro-OH (3 eq).

-

Dnp Labeling:

-

Cleavage: 95% TFA, 2.5% TIS, 2.5%

for 2 hours. -

Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Visualization: Synthesis Workflow

Figure 2: Solid Phase Peptide Synthesis (SPPS) workflow for generating this compound.

Analytical Quality Control

To ensure the integrity of the standard, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |

| Identity | ESI-MS | |

| Purity | RP-HPLC (220 nm & 363 nm) | Single peak |

| Amino Acid Analysis | Acid Hydrolysis | Pro (1.0), Glu (1.0), Gly (1.[1]0) |

Troubleshooting Note: The Dnp group is acid-stable but light-sensitive.[1] Degradation products often appear as lower molecular weight peaks absorbing at 360 nm.[1] Always prepare fresh stock solutions from lyophilized powder.[1]

References

-

Peptide Institute. (n.d.).[1][4] Dnp-Pro-Gln-Gly: Reference Compound to Measure Collagenase Activity.[1][2][4] Retrieved from [Link][1]

-

Masui, Y., et al. (1977).[1] Synthetic substrates for Clostridium histolyticum collagenase. Biochemical Medicine, 17(2), 215-221.[1] Retrieved from [Link][1]

-

Gray, R. D., & Saneii, H. H. (1982).[1] Characterization of a new fluorogenic substrate for Clostridium histolyticum collagenase. Analytical Biochemistry, 120(2), 339-346.[1] Retrieved from [Link]

Sources

Precision Synthesis of Dnp-Pro-Gln-Gly-OH: A Technical Guide

Content Type: Technical Whitepaper Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists Subject: Optimized Solid-Phase Synthesis of the Collagenase Substrate Dnp-Pro-Gln-Gly-OH

Executive Summary & Strategic Analysis

The tetrapeptide This compound (2,4-dinitrophenyl-L-prolyl-L-glutaminyl-glycine) serves as a critical chromogenic substrate and reference standard for assaying collagenase activity, particularly for Clostridium histolyticum collagenases (Clostripain). The N-terminal Dinitrophenyl (Dnp) group acts as a chromophore, allowing spectrophotometric monitoring of enzymatic hydrolysis.

Synthesizing this molecule requires a deviation from standard Fmoc-SPPS protocols due to the introduction of the non-amino acid Dnp moiety. The synthesis strategy must address three critical control points:

-

C-Terminal Integrity: Preventing racemization or diketopiperazine (DKP) formation at the Glycine terminus.

-

Glutamine Side-Chain Protection: Avoiding dehydration of the primary amide to a nitrile or cyclization to pyroglutamate.

-

N-Terminal Functionalization: Efficient nucleophilic aromatic substitution (SNAr) to introduce the Dnp group using Sanger’s reagent (2,4-Dinitrofluorobenzene) without compromising the peptide backbone.

This guide details a high-fidelity protocol utilizing 2-Chlorotrityl Chloride (2-CTC) Resin and Fmoc chemistry , optimized for purity and yield.

Retrosynthetic Logic & Materials

Resin Selection: The Case for 2-CTC

While Wang resin is standard for C-terminal acids, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice for this synthesis for two reasons:

-

Steric Bulk: The trityl linker minimizes premature cleavage and aggregation.

-

Mild Loading: Loading Fmoc-Gly-OH onto 2-CTC occurs under basic conditions without carboxyl activation, eliminating the risk of initial racemization (though Gly is achiral, this is best practice for general robustness).

Reagent Architecture

| Component | Reagent | Grade/Spec | Purpose |

| Solid Support | 2-Chlorotrityl Chloride Resin | 1.0–1.6 mmol/g | Acid-labile support for C-terminal acid generation. |

| Amino Acids | Fmoc-Gly-OH | >99% L-isomer | C-terminal residue. |

| Fmoc-Gln(Trt)-OH | >99% L-isomer | Trityl protection prevents side-chain dehydration. | |

| Fmoc-Pro-OH | >99% L-isomer | N-terminal amino acid (before Dnp). | |

| Dnp Source | 2,4-Dinitrofluorobenzene (DNFB) | Sanger's Reagent | CRITICAL: Electrophile for N-terminal labeling. |

| Coupling Agents | DIC / Oxyma Pure | Synthesis Grade | Carbodiimide/Oxime activation (superior to HBTU/HOBt). |

| Solvents | DMF, DCM, Diethyl Ether | HPLC Grade | Reaction media and precipitation. |

| Cleavage | TFA, TIPS, Water | Scavenger Grade | Global deprotection and resin cleavage. |

Step-by-Step Synthesis Protocol

Phase 1: Resin Loading (Immobilization of Glycine)

The first step establishes the C-terminal anchor.

-

Swelling: Place 2-CTC resin (1.0 g) in a fritted reaction vessel. Swell in dry DCM (10 mL) for 20 minutes. Drain.

-

Loading Solution: Dissolve Fmoc-Gly-OH (1.2 eq relative to resin capacity) and DIEA (4.0 eq) in minimal dry DCM.

-

Coupling: Add solution to resin.[1] Agitate gently for 2 hours at room temperature.

-

Capping (Methanolysis): Add HPLC-grade Methanol (1 mL) directly to the reaction mixture (to cap unreacted chloride sites). Agitate for 20 minutes.

-

Wash: Drain and wash heavily: DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Elongation (Fmoc-SPPS)

Perform the following cycle for Gln and Pro :

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

QC Check: The UV absorbance of the fulvene-piperidine adduct can be monitored to ensure complete deprotection.[2]

-

-

Activation: Dissolve Amino Acid (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in DMF. Pre-activate for 2 minutes.

-

Coupling: Add activated solution to resin.[] Agitate for 45–60 minutes.

-

Wash: DMF (3x), DCM (3x).

-

Note: Use Fmoc-Gln(Trt)-OH to protect the amide side chain.[2]

-

Phase 3: N-Terminal Dinitrophenylation (The "Expert" Step)

This step replaces the standard Fmoc group with the Dnp chromophore.

-

Final Deprotection: Remove the Fmoc group from the N-terminal Proline using 20% Piperidine/DMF. Wash thoroughly (DMF 5x, DCM 5x).

-

Critical: Ensure all piperidine is removed; secondary amines react violently with DNFB.

-

-

Dnp Reaction Setup:

-

Safety Warning: DNFB is a vesicant and sensitizer. Handle in a fume hood with double gloving.

-

Reagent Prep: Dissolve 2,4-Dinitrofluorobenzene (DNFB) (5.0 eq) and DIEA (10.0 eq) in DMF.

-

-

Reaction: Add the bright yellow solution to the resin. Agitate for 2 hours at room temperature.

-

Observation: The resin will turn a deep yellow/orange.

-

-

Wash: Extensive washing is required to remove excess free Dnp. Wash with DMF until the flow-through is colorless, then wash with DCM (5x).

Phase 4: Cleavage and Global Deprotection

-

Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIPS, 2.5% H₂O .

-

Cleavage: Add cocktail to the resin (10 mL per gram of resin). Agitate for 2 hours.

-

Collection: Filter the cleavage solution into a conical tube. Wash resin with 1 mL TFA.

-

Precipitation: Add cold Diethyl Ether (10x volume) to the filtrate. Incubate at -20°C for 1 hour.

-

Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Resuspend pellet in fresh ether and repeat twice.

-

Lyophilization: Dissolve the yellow pellet in 50% Acetonitrile/Water and lyophilize to obtain the crude yellow powder.

Process Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical Dnp-labeling checkpoint.

Figure 1: Stepwise synthesis flow for this compound utilizing Fmoc-SPPS and post-assembly N-terminal modification.

Analytical Characterization & Troubleshooting

Quality Control Specifications

Upon isolation, the peptide must be validated using HPLC and Mass Spectrometry.

| Parameter | Specification | Method |

| Appearance | Yellow Powder | Visual Inspection |

| Molecular Mass | 466.40 g/mol (Theoretical) | ESI-MS (Positive Mode) |

| Purity | >95% | RP-HPLC (C18 Column, 254 nm & 360 nm) |

| Solubility | Soluble in DMSO, MeOH, H₂O (pH >7) | Solubility Test |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Inefficient loading of Gly onto 2-CTC. | Ensure moisture-free conditions during loading; increase DIEA. |

| Incomplete Dnp Labeling | Steric hindrance at Proline N-terminus. | Extend DNFB reaction time to 4 hours; double reagent equivalents. |

| Gln Side-Reactions | Pyroglutamate formation. | Ensure rapid coupling cycles; avoid prolonged exposure to weak acids before cleavage. |

| Resin Color Persistence | Trapped DNFB. | Perform alternating washes with DCM and MeOH (shrink/swell resin) to release trapped reagents. |

References

-

Peptide Institute, Inc. (n.d.). Dnp-Pro-Gln-Gly Product Detail and Specifications. Retrieved from [Link]

-

G-Biosciences. (2019). DNFB - Sanger's Reagent for Detection of Free Amino Acids.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]

Sources

A Technical Guide to the Application of Dnp-Pro-Gln-Gly-OH in Matrix Metalloproteinase Activity Assays

This guide provides an in-depth technical overview of the peptide Dnp-Pro-Gln-Gly-OH and its strategic application in the study of matrix metalloproteinase (MMP) activity. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic principles of MMP assays and clarifies the specific role of this compound, not as a primary substrate, but as a crucial reference compound for robust and reliable enzymatic analysis.

The Critical Role of Matrix Metalloproteinases in Health and Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are fundamental to the remodeling of the extracellular matrix (ECM).[1] This enzymatic activity is integral to a host of physiological processes, including embryonic development, tissue repair, and wound healing. However, dysregulation of MMP activity is a hallmark of numerous pathological conditions, such as arthritis, cancer invasion and metastasis, and cardiovascular diseases.[1] Consequently, the accurate measurement of MMP activity is paramount for both fundamental biological research and the discovery and development of novel therapeutic agents targeting these enzymes.

Principles of MMP Activity Measurement: A Focus on FRET-Based Substrates

The most prevalent and convenient methods for the continuous monitoring of MMP activity in real-time utilize fluorogenic peptide substrates designed on the principle of Fluorescence Resonance Energy Transfer (FRET).[2] These synthetic peptides contain a fluorophore and a quencher moiety positioned on either side of an MMP-specific cleavage site. In the intact peptide, the quencher effectively suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.

A common structural motif in these substrates involves the 2,4-dinitrophenyl (Dnp) group, a highly effective quencher for a variety of fluorophores, including Tryptophan (Trp) and 7-methoxycoumarin-4-yl)acetyl (Mca).

This compound: A Reference Compound for Collagenase Activity Measurement

While many Dnp-containing peptides are fluorogenic substrates, the specific peptide This compound lacks an intrinsic fluorophore. Research and supplier information indicate that this peptide is not a primary substrate for direct activity measurement but serves as a reference compound for measuring collagenase activity .[3] Its likely role is as a competitive inhibitor or a standard for validating assays that use a separate, signal-generating substrate.

The core peptide sequence, Pro-Gln-Gly, is recognized by several MMPs and is found within longer, established fluorogenic substrates such as Dnp-Pro-Gln-Gly~Ile-Ala-Gly-Trp, which is cleaved by MMP-1, MMP-2, MMP-3, and MMP-8.[2] This indicates that this compound can bind to the active site of these MMPs.

Mechanistic Role in MMP Assays

The primary utility of this compound in an MMP assay is to provide a means of validating the assay's specificity and for comparative inhibitor studies. By introducing a known concentration of this reference compound, researchers can:

-

Confirm Competitive Inhibition: Demonstrate that the primary substrate and the reference compound are competing for the same active site on the enzyme.

-

Determine Relative Binding Affinities: Ascertain the relative affinity of the enzyme for the reference compound compared to the primary substrate.

-

Standardize Assays: Use it as a standard to ensure consistency and comparability of results across different experiments and laboratories.

Caption: Workflow for using this compound in an MMP assay.

Experimental Protocol: A Validated System for Measuring MMP Activity

The following protocol outlines a robust method for measuring MMP activity using a generic FRET-based fluorogenic substrate, and it includes the integration of this compound as a competitive reference compound.

Reagents and Materials

-

MMP Enzyme: Purified, active MMP (e.g., MMP-1, MMP-2, MMP-9).

-

Fluorogenic MMP Substrate: A suitable FRET-based substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

This compound: For use as a reference compound/competitor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35.

-

Solvent for Peptides: Dimethyl sulfoxide (DMSO).

-

96-well Microplate: Black, flat-bottom for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve the fluorogenic substrate and this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C.

-

Dilute the MMP enzyme to a working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

-

-

Assay Setup:

-

In a 96-well microplate, prepare the following reactions in triplicate:

-

Control Reaction: Add assay buffer, the fluorogenic substrate (final concentration typically 1-10 µM), and the MMP enzyme.

-

Inhibition Reaction: Add assay buffer, the fluorogenic substrate (at the same final concentration as the control), this compound (at a range of concentrations to determine inhibition), and the MMP enzyme.

-

Blank Reaction: Add assay buffer and the fluorogenic substrate (no enzyme) to measure background fluorescence.

-

-

The final volume in each well should be consistent (e.g., 100 µL). The final DMSO concentration should be kept below 1% to avoid effects on enzyme activity.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the MMP enzyme to the wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis and Interpretation

-

Subtract Background Fluorescence: For each time point, subtract the average fluorescence of the blank wells from the fluorescence of the control and inhibition wells.

-

Calculate Initial Velocity (V₀): Plot fluorescence intensity versus time. The initial velocity of the reaction is the slope of the linear portion of this curve.

-

Determine Inhibition: Compare the initial velocity of the control reaction with the initial velocities of the reactions containing this compound. A decrease in velocity in the presence of this compound indicates competitive binding to the MMP active site.

-

Calculate Inhibition Constant (Ki) (Optional): If a range of this compound concentrations were tested, the data can be used to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the reference compound for the enzyme.

Sources

The Dnp-Moiety as a Quencher in Protease Activity Assays: A Technical Guide to Dnp-Pro-Gln-Gly-OH

Foreword: Unveiling Proteolytic Activity with Chromogenic Substrates

In the intricate landscape of drug discovery and cellular biology, the precise measurement of enzyme activity is paramount. Proteases, a ubiquitous class of enzymes that catalyze the breakdown of proteins, are central to a myriad of physiological and pathological processes, making them critical targets for therapeutic intervention. Among the arsenal of tools available to researchers, chromogenic and fluorogenic peptide substrates stand out for their sensitivity and utility in high-throughput screening. This guide provides an in-depth technical overview of Dnp-Pro-Gln-Gly-OH (2,4-Dinitrophenyl-L-prolyl-L-glutaminyl-glycine) , a chromogenic peptide substrate with the CAS number 65080-33-3 , designed for the measurement of collagenase activity. We will delve into its fundamental properties, the principles underlying its application, detailed experimental protocols, and its broader significance in research and development.

Core Principles: The Chemistry of this compound

This compound is a synthetic tetrapeptide composed of proline, glutamine, and glycine residues, with its N-terminus chemically modified by a 2,4-dinitrophenyl (Dnp) group. This Dnp moiety is the cornerstone of its functionality as a chromogenic substrate.

Physicochemical Properties

A thorough understanding of the substrate's physical and chemical characteristics is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 65080-33-3 | ChemicalBook[1] |

| Molecular Formula | C18H22N6O9 | ChemicalBook[1] |

| Molecular Weight | 466.40 g/mol | Peptide Institute, Inc.[2] |

| Appearance | Typically a light yellow to yellow powder | Sigma-Aldrich |

| Storage | 2-10 °C | Peptide Institute, Inc.[2] |

Note: Solubility and stability in various solvents should be determined empirically for specific experimental conditions, though DNP-peptides generally exhibit solubility in aqueous buffers, which can be enhanced by trifluoroacetic acid (TFA) salts that may be present from purification.[3]

The Dnp Group: A Versatile Chromophore and Quencher

The 2,4-dinitrophenyl group serves a dual purpose in biochemical assays. In the context of this compound as a standalone substrate, its primary role is as a chromophore. The cleavage of the peptide backbone by a protease, such as collagenase, liberates the Dnp-containing fragment. This cleavage event can lead to a change in the molar absorptivity of the solution at a specific wavelength, which can be monitored spectrophotometrically. The Dnp group has a characteristic absorption maximum in the range of 350-360 nm in aqueous sodium bicarbonate solution.[4]

More commonly, the Dnp group functions as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) based assays.[5] In a FRET peptide, a fluorophore is attached to one end of the peptide and a quencher (in this case, Dnp) to the other. When the peptide is intact, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence.[6][7]

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[8] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Synthesis Workflow

Caption: Solid-phase synthesis of this compound.

The process begins with the C-terminal amino acid, glycine, attached to the resin. The subsequent amino acids, glutamine and proline, are added sequentially, with their amino groups protected by the fluorenylmethyloxycarbonyl (Fmoc) group. After each coupling step, the Fmoc group is removed to allow for the addition of the next amino acid. Finally, the N-terminal proline is coupled with 2,4-dinitrofluorobenzene (DNFB) to introduce the Dnp group. The completed peptide is then cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Applications in Research and Drug Development

The primary application of this compound is as a substrate for assaying collagenase activity. Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix components.[9] Dysregulation of collagenase activity is implicated in numerous diseases, including arthritis, cancer metastasis, and fibrosis, making them attractive targets for drug development.

High-Throughput Screening of Collagenase Inhibitors

Enzyme assays utilizing substrates like this compound are readily adaptable to a high-throughput format, enabling the rapid screening of large compound libraries for potential collagenase inhibitors. The simplicity and sensitivity of these assays are critical for the early stages of drug discovery.

Characterization of Enzyme Kinetics

By measuring the rate of substrate cleavage at various substrate concentrations, researchers can determine key kinetic parameters of a collagenase, such as the Michaelis constant (Km) and the maximum velocity (Vmax). This information is vital for understanding the enzyme's catalytic mechanism and for characterizing the potency and mechanism of action of inhibitors.

Experimental Protocol: Measuring Collagenase Activity

The following is a generalized protocol for a fluorometric collagenase assay using a DNP-quenched FRET peptide substrate. This protocol is based on the principles of commercially available collagenase assay kits and should be optimized for the specific enzyme and experimental conditions.[10]

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl2, and 0.05% (v/v) Brij-35. Calcium is a required cofactor for collagenase activity.

-

Collagenase Stock Solution: Prepare a stock solution of the collagenase to be tested in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

Substrate Stock Solution: Prepare a stock solution of the Dnp-containing FRET peptide substrate (e.g., a peptide with a fluorophore like Mca or Trp and Dnp as the quencher) in DMSO.

-

Inhibitor Stock Solution (Optional): Prepare a stock solution of any potential inhibitors in a suitable solvent (e.g., DMSO).

Assay Procedure (96-well Plate Format)

Caption: Workflow for a fluorometric collagenase assay.

-

Enzyme and Inhibitor Addition: To the wells of a 96-well microplate, add the desired volume of the collagenase solution. For inhibitor screening, add the inhibitor solution to the appropriate wells. Include a vehicle control (e.g., DMSO) for the inhibitor.

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitor to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding the FRET peptide substrate to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used in the FRET pair with Dnp. For a tryptophan-based fluorophore, excitation is typically around 280 nm and emission around 360 nm. For a (7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore, excitation is around 325 nm and emission is around 392 nm.[4][5]

-

Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve. For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion and Future Perspectives

This compound and other Dnp-containing peptides are invaluable tools for researchers in both academic and industrial settings. Their utility as chromogenic and fluorogenic substrates for proteases, particularly collagenases, facilitates the rapid and sensitive measurement of enzyme activity. This is crucial for fundamental research into the roles of proteases in health and disease, as well as for the discovery and development of novel therapeutic agents that target these enzymes. As our understanding of the complex roles of proteases continues to grow, the demand for well-characterized and reliable assay reagents like this compound will undoubtedly increase, driving further innovation in the design and application of peptide-based probes.

References

- Biosynth. (n.d.). Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg | 63014-08-4 | SDP-3087-V.

- Chem-Impex. (n.d.). Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH.

-

Peptide Institute, Inc. (n.d.). Dnp-Pro-Gln-Gly. Retrieved from [Link]

- Van Doren, S. R. (2015). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 1213, 133–147.

- J&K Scientific. (n.d.). Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH | 63014-08-4.

- Islam, M., & Safa, A. R. (1966). Dinitrophenyl peptides. II. Further studies on the preparation and properties of 2,4-dinitrophenyl glycyl peptides. Canadian Journal of Chemistry, 44(15), 1793-1798.

-

NovoPro Bioscience Inc. (n.d.). H-Gln-Gly-OH peptide. Retrieved from [Link]

- Porc, A. A., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 43135.

- ResearchGate. (n.d.). Mechanism of fluorogenic peptide substrates.

- Echelon Biosciences. (n.d.). Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate).

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)glycine. Retrieved from [Link]

- Carmona, A. K., et al. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciências, 81(3), 381-392.

-

Bio-Synthesis Inc. (n.d.). 2,4-Dinitrophenyl (DNP) Oligo Modification. Retrieved from [Link]

-

CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Retrieved from [Link]

-

The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]...

- J&K Scientific. (n.d.). Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH | 63014-08-4.

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)glycine. Retrieved from [Link]

Sources

- 1. chondrex.com [chondrex.com]

- 2. peptide.co.jp [peptide.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. DNA-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Dnp-pro-gln-gly-OH product specifications and purity

An In-depth Technical Guide to Dnp-Pro-Gln-Gly-OH: Specifications, Purity, and Analytical Characterization

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. The tetrapeptide this compound, a dinitrophenylated derivative of the Pro-Gln-Gly sequence, serves as a critical tool in biochemical assays, particularly as a substrate for enzymatic activity studies. Its utility is directly proportional to its purity and precise characterization. This guide provides a comprehensive technical overview of the product specifications, state-of-the-art purification methodologies, and rigorous analytical protocols required to validate the quality of this compound.

Core Product Specifications

The fundamental identity of this compound is defined by its physicochemical properties. These specifications are the first line of quality assessment and are crucial for ensuring lot-to-lot consistency and experimental reproducibility.

| Parameter | Specification | Source |

| Chemical Name | 2,4-Dinitrophenyl-L-prolyl-L-glutaminyl-glycine | N/A |

| Sequence | This compound | N/A |

| CAS Number | 65080-33-3 | [1] |

| Molecular Formula | C₁₈H₂₂N₆O₉ | [2] |

| Molecular Weight | 466.40 g/mol | [2] |

| Appearance | Typically a lyophilized yellow powder | General peptide knowledge |

| Purity (by HPLC) | ≥95% to ≥99% | [1][2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers with appropriate pH adjustment | General peptide knowledge |

The Synthesis and Purification Paradigm

The journey to a highly purified peptide is a multi-step process that begins with synthesis and culminates in rigorous purification and verification. While various synthesis strategies exist, Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides of this length.

The DNP (2,4-dinitrophenyl) group is typically introduced at the N-terminus of the proline residue. Following the completion of the synthesis and cleavage from the solid support, a crude mixture is obtained. This mixture contains the target peptide along with a variety of process-related impurities, such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[3][4]

The purification of this crude product is overwhelmingly accomplished using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5] This technique separates the target peptide from impurities based on differences in hydrophobicity.[4][5]

Caption: General workflow for peptide synthesis and purification.

Analytical Methodologies for Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and quality of this compound. A multi-pronged approach using orthogonal analytical techniques ensures the highest degree of confidence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing peptide purity.[6][7] The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.[6]

Protocol: Purity Assessment by Analytical RP-HPLC

-

Instrumentation: An HPLC system equipped with a high-pressure gradient pump, an autosampler, a column thermostat, and a UV-Vis detector is required.[7]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is the standard choice for peptide analysis.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. Acetonitrile is the organic modifier used to elute the peptide from the hydrophobic stationary phase.[4]

-

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute compounds of varying hydrophobicity. A typical gradient might be 5% to 65% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Sample Preparation: The lyophilized peptide is accurately weighed and dissolved in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Analysis: The resulting chromatogram is integrated. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Caption: Workflow for analytical RP-HPLC purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of the peptide by verifying its molecular weight.[8][9] It is often coupled directly with HPLC (LC-MS) to provide mass information for each peak in the chromatogram.

Protocol: Identity Confirmation by Mass Spectrometry

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is typically used for peptide analysis.

-

Sample Preparation: The sample can be analyzed via direct infusion or, more commonly, as the eluent from an LC-MS system.

-

Analysis: The instrument is set to scan in the positive ion mode. The expected monoisotopic mass for C₁₈H₂₂N₆O₉ is 466.15 Da. The observed mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 467.16. Other adducts, such as [M+Na]⁺, may also be observed.

-

Interpretation: A match between the theoretical and observed mass confirms the identity of the main peak as this compound.

Thin-Layer Chromatography (TLC)

For shorter peptides and amino acid derivatives, TLC serves as a rapid, cost-effective, and valuable qualitative check for purity.[6] A "single spot" on TLC indicates the absence of major impurities under the specific solvent conditions used.[2][10]

Protocol: Qualitative Purity by TLC

-

Plate: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Solvent System): A mixture of chloroform, methanol, and acetic acid (e.g., in a 12:2:1 ratio) is a common starting point. The system should be optimized to achieve an Rf value for the main spot of approximately 0.3-0.5.

-

Sample Application: A concentrated solution of the peptide in a suitable solvent (e.g., methanol) is spotted onto the plate.

-

Development: The plate is developed in a chamber saturated with the mobile phase.

-

Visualization: The plate is first viewed under UV light (254 nm and 366 nm) to visualize UV-active spots. The inherent yellow color of the DNP group also aids in visualization. Staining with a reagent like ninhydrin can be used to detect any free amino groups from impurities.

-

Interpretation: A single, well-defined spot is indicative of high purity.

Handling, Storage, and Stability

To maintain the integrity of this compound, proper handling and storage are crucial.

-

Storage of Lyophilized Powder: The peptide should be stored at -20°C or lower, in a desiccated environment, and protected from light.[11][12][13] The DNP group is light-sensitive, and long-term exposure can lead to degradation.

-

Reconstitution and Solution Storage: For use, reconstitute the peptide in a high-purity solvent like DMSO to create a concentrated stock solution. Aliquot this stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C.

Conclusion

The reliability of this compound in research and development hinges on a robust quality control framework. By combining the quantitative power of RP-HPLC, the definitive identity confirmation of Mass Spectrometry, and the qualitative insight of TLC, a comprehensive profile of the product's purity and specifications can be established. Adherence to these analytical principles and proper handling protocols ensures that this valuable peptide substrate performs with the accuracy and reproducibility required for high-impact scientific investigation.

References

-

Chem-Impex International, Inc. (n.d.). Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH. Retrieved from [Link]

-

Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

-

J&K Scientific. (n.d.). Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH. Retrieved from [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

- Farah, F. S., Kern, M., & Eisen, H. N. (1960). The preparation and some properties of purified antibody specific for the 2,4-dinitrophenyl group. The Journal of experimental medicine, 112(6), 1195–1210.

- Little, J. R., & Eisen, H. N. (1967). FRACTIONATION OF PURIFIED ANTIBODIES TO THE DINITROPHENYL GROUP WITH CROSS-REACTING IMMUNOADSORBENTS x. Journal of Experimental Medicine, 125(5), 915–928.

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

NovoPro Bioscience Inc. (n.d.). H-Gln-Gly-OH peptide. Retrieved from [Link]

-

PeptaNova. (n.d.). Dnp-Pro-Leu-Gly-OH. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2. Retrieved from [Link]

-

PEPTIDE INSTITUTE, INC. (n.d.). Dnp-Pro-Gln-Gly. Retrieved from [Link]

-

Shanghai Hongtai Biotechnology Co., Ltd. (n.d.). Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH. Retrieved from [Link]

Sources

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. peptide.co.jp [peptide.co.jp]

- 3. waters.com [waters.com]

- 4. bachem.com [bachem.com]

- 5. gilson.com [gilson.com]

- 6. bachem.com [bachem.com]

- 7. biovera.com.au [biovera.com.au]

- 8. almacgroup.com [almacgroup.com]

- 9. ijsra.net [ijsra.net]

- 10. Dnp-Pro-Leu-Gly-OH › PeptaNova [peptanova.de]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH- [hongtide.com]

Technical Guide: The Role of the 2,4-Dinitrophenyl (Dnp) Group in Fluorogenic Peptide Substrates

Executive Summary

The 2,4-Dinitrophenyl (Dnp) group serves as a critical non-fluorescent quencher in the design of Förster Resonance Energy Transfer (FRET) peptide substrates.[1] It is most frequently paired with the donor fluorophore (7-Methoxycoumarin-4-yl)acetyl (Mca). This guide provides a deep technical analysis of the Dnp moiety's photophysics, its strategic application in protease assays (specifically Matrix Metalloproteinases - MMPs), and the experimental rigor required to mitigate its primary limitations, such as the Inner Filter Effect (IFE) and hydrophobicity.

Part 1: The Photophysics of Dnp-Based FRET

Mechanism of Action

In a fluorogenic substrate, the Dnp group functions as an energy acceptor. Unlike fluorescent acceptors (e.g., TAMRA), Dnp dissipates the transferred energy as heat (non-radiative decay), making it a "dark" quencher.

The efficiency of this quenching relies on the inverse sixth power of the distance (

Where

Spectral Overlap

Effective FRET requires the emission spectrum of the donor to overlap with the absorption spectrum of the acceptor.[1]

-

Donor (Mca): Excitation

nm; Emission -

Acceptor (Dnp): Dnp exhibits a broad absorption spectrum with a maximum around 360 nm and a significant "shoulder" that extends into the 400 nm region.

-

Result: The Mca emission peak (393 nm) falls directly within the absorption shoulder of Dnp, ensuring highly efficient quenching (

) in the intact peptide.

Mechanism Diagram

The following diagram illustrates the transition from the quenched (intact) state to the fluorescent (cleaved) state.

Figure 1: Mechanism of Mca-Dnp FRET. In the intact state, Dnp absorbs Mca's energy.[1][2] Upon cleavage, spatial separation (

Part 2: Strategic Design of Substrates

Donor-Quencher Pairing

While Dnp is versatile, it is not a universal quencher. It is best suited for UV/Blue donors.

Table 1: Comparison of Common Quencher Pairs

| Donor | Optimal Quencher | Key Advantage of Dnp Pair | |

| Mca | 328 / 393 | Dnp | High quantum yield, large Stokes shift, well-defined synthesis. |

| Abz | 320 / 420 | Dnp / Tyr( | Smaller donor, less steric hindrance, but lower quantum yield than Mca. |

| EDANS | 340 / 490 | DABCYL | Good spectral overlap, but DABCYL is bulkier than Dnp. |

| FAM | 492 / 518 | TAMRA / QXL | Dnp is ineffective here (poor overlap with green emission). |

Structural Incorporation

In Solid-Phase Peptide Synthesis (SPPS), Dnp is rarely attached to the N-terminus or C-terminus directly. Instead, it is incorporated via the side chain of a Lysine or Diaminopropionic acid (Dap) residue.

-

Configuration: Mca - [Sequence] - Lys(Dnp) - [Tag]

-

Why Lys(Dnp)? The

-amino group of Lysine provides a flexible linker, allowing the Dnp ring to fold back and quench the donor effectively without disrupting the protease binding pocket (P-sites).

Part 3: Experimental Workflow & Protocols

Protocol: Synthesis of Mca/Dnp Substrates

Context: Standard Fmoc-based SPPS.

-

Resin Loading: Start with Rink Amide resin for C-terminal amides.[3]

-

Chain Assembly: Couple amino acids standard HBTU/DIEA protocols.

-

Dnp Incorporation:

-

Preferred Method: Use commercially available Fmoc-Lys(Dnp)-OH . This ensures precise stoichiometry and prevents side-reactions.

-

Alternative: Post-synthetic labeling of a specific Lysine (with orthogonal protection like ivDde) using FDNB (1-fluoro-2,4-dinitrobenzene) . Note: FDNB is toxic and less efficient; pre-labeled building blocks are superior.

-

-

Mca Addition: Couple Mca-OH (7-Methoxycoumarin-4-yl-acetic acid) to the N-terminus as the final step before cleavage.

-

Cleavage: Use TFA/TIS/Water (95:2.5:2.5). Caution: Dnp is stable in TFA, but avoid aldehyde scavengers that might react with the aromatic rings.

Protocol: Kinetic Assay Validation

Context: Measuring

-

Stock Preparation: Dissolve substrate in 100% DMSO to 10 mM. Dnp confers hydrophobicity; aqueous solubility is poor.[6]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

Reaction:

-

Dilute substrate to 1–10 µM in Assay Buffer (Final DMSO < 1%).

-

Add Enzyme (1–10 nM).

-

Monitor Fluorescence:

nm,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Experimental Workflow Diagram

Figure 2: End-to-end workflow from peptide synthesis to kinetic data analysis.

Part 4: Troubleshooting & Optimization (Expert Insights)

The Inner Filter Effect (IFE)

The most common error in Dnp-based assays is neglecting the Inner Filter Effect . Because Dnp absorbs light at the excitation wavelength of Mca (328 nm) and the emission wavelength (393 nm), high concentrations of substrate (

Correction Protocol:

If substrate concentration

Failure to apply this correction will result in an underestimated

Solubility & Aggregation

The Dnp group is highly hydrophobic.

-

Symptom: Erratic fluorescence readings or precipitation.

-

Solution: Always prepare stock solutions in DMSO or DMF. Ensure the final assay buffer contains a non-ionic detergent (e.g., 0.05% Brij-35 or Tween-20) to prevent substrate aggregation and adsorption to the microplate walls.

"Self-Quenching" Artifacts

In very high-density loading (e.g., on beads), Mca molecules can quench each other. However, in solution-phase assays using Dnp, the primary background noise comes from incomplete purification (presence of free Mca).

-

Validation: Always run a "Substrate Only" control. The background fluorescence should be <5% of the maximum signal generated by total hydrolysis.

References

-

Knight, C. G., Willenbrock, F., & Murphy, G. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS Letters, 296(3), 263–266.

-

Fields, G. B. (2001). Solid-phase peptide synthesis of fluorogenic substrates for matrix metalloproteinases.[4] Methods in Molecular Biology, 151, 495-518.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter on FRET and Inner Filter Effects).

-

Liu, Y., et al. (1999). Use of a fluorescence plate reader for measuring kinetic parameters with inner filter effect correction. Analytical Biochemistry, 267(2), 331-335.

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Collagenase Assay Using Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg

Abstract & Introduction

Collagenases are critical enzymes in tissue remodeling, wound healing, and bacterial pathogenesis (e.g., Clostridium histolyticum). Accurate quantification of collagenase activity is essential for drug development, particularly in screening inhibitors for Matrix Metalloproteinases (MMPs) and optimizing tissue dissociation protocols.

This guide details the protocol for the Dnp-Peptide Extraction Assay . While often referred to by its cleavage product, Dnp-Pro-Gln-Gly-OH , the actual substrate used is the octapeptide Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH .

Why This Assay?

Unlike general protease assays, this method uses a specific synthetic substrate that mimics the collagen sequence. It offers distinct advantages:

-

Specificity: The substrate mimics the collagenase-sensitive bond (Gly-Ile).

-

Sensitivity: The Dinitrophenyl (Dnp) group serves as a strong chromophore (

nm). -

Robustness: The extraction step eliminates interference from background absorbance in crude samples by separating the cleaved product from the unreacted substrate.

Assay Principle

The assay relies on the specific proteolytic cleavage of the Gly-Ile bond within the synthetic substrate.

The Reaction:

The Separation Logic:

-

Substrate (Intact): Contains a C-terminal D-Arginine.[1] At acidic pH, the Guanidinium group of Arginine is positively charged, rendering the full peptide hydrophilic and retained in the aqueous phase.

-

Product (Cleaved): The N-terminal fragment, This compound , lacks the Arginine. Upon acidification, its C-terminal carboxyl group is protonated, making the fragment hydrophobic.

-

Extraction: The hydrophobic Dnp-fragment is selectively extracted into Ethyl Acetate , while the uncleaved substrate remains in the aqueous phase. The absorbance of the organic layer is directly proportional to enzyme activity.

Mechanistic Diagram

Caption: Workflow of the Dnp-peptide cleavage and selective extraction of the chromogenic product.

Materials & Reagents

Reagents

| Component | Description | Storage |

| Substrate | Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH | -20°C (Desiccated) |

| Standard | This compound (Reference Standard) | -20°C |

| Buffer Base | Tris (hydroxymethyl) aminomethane | RT |

| Activator | Calcium Chloride ( | RT |

| Stop Solution | 1.0 M HCl or 5% Citric Acid | RT |

| Extraction Solvent | Ethyl Acetate (HPLC Grade) | RT (Fume Hood) |

Equipment

-

UV-Vis Spectrophotometer (capable of reading at 365 nm).

-

Quartz or glass cuvettes (solvent resistant) OR solvent-resistant microplate.

-

Microcentrifuge.

-

Vortex mixer.

Experimental Protocol

Reagent Preparation

-

Assay Buffer (50 mM Tris, 10 mM

, pH 7.5): -

Substrate Solution (1 mM):

-

Dissolve Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH in a small volume of DMSO (if necessary for solubility) then dilute with Assay Buffer.

-

Note: Verify solubility; if cloudy, warm slightly or increase DMSO (keep final DMSO < 5%).

-

-

Standard Solution (for Calibration):

-

Prepare a 1 mM stock of This compound in Assay Buffer.

-

Assay Procedure

| Step | Action | Volume | Notes |

| 1 | Equilibration | - | Pre-warm Assay Buffer and Enzyme solution to 37°C. |

| 2 | Enzyme Addition | 100 µL | Add collagenase sample (diluted in buffer) to a 1.5 mL microtube. |

| 3 | Substrate Addition | 100 µL | Add 1 mM Substrate Solution to start the reaction. |

| 4 | Incubation | - | Incubate at 37°C for 15–30 minutes . |

| 5 | Termination | 500 µL | Add 1.0 M HCl to stop the reaction and acidify the mixture (pH < 2). |

| 6 | Extraction | 1.5 mL | Add Ethyl Acetate . |

| 7 | Separation | - | Vortex vigorously for 15 seconds. Centrifuge at 10,000 x g for 2 mins to separate phases. |

| 8 | Measurement | ~1 mL | Carefully transfer the top organic layer to a cuvette. Read Absorbance at 365 nm . |

Controls:

-

Blank: Replace Enzyme with Buffer. Treat exactly as samples (incubate, acidify, extract). This accounts for spontaneous hydrolysis or background extraction.

Data Analysis

To ensure accuracy, do not rely solely on a theoretical extinction coefficient. Construct a standard curve using the cleavage product This compound .

Standard Curve Generation

-

Prepare dilutions of this compound (0, 10, 20, 50, 100, 200 nmol) in 200 µL Buffer.

-

Perform Steps 5–8 (Acidification and Extraction) exactly as in the assay.

-

Plot Absorbance (365 nm) vs. Amount of Dnp-Product (µmol) .

-

Determine the slope (

) of the line (

Calculation of Activity

Calculate the collagenase activity in Units (U).[3][5] One Unit is defined as the hydrolysis of 1 µmol of substrate per minute under assay conditions.[3]

- : Absorbance of the reaction.[6]

- : Absorbance of the buffer control.

-

Slope (

) : Absorbance units per µmol (from standard curve). -

Time : Incubation time in minutes.

- : Volume of enzyme added (e.g., 0.1 mL).

Troubleshooting & Optimization (Expert Insights)

-

Phase Separation Issues: If the ethyl acetate layer is cloudy, centrifuge longer. Ensure the pipette tip does not touch the aqueous (bottom) phase when harvesting the organic layer.

-

High Background: If the Blank reads high, the substrate may be degrading. Store substrate powder desiccated at -20°C. Ensure the acidification step reaches pH < 2; otherwise, the uncleaved substrate (which is yellow) may partially extract.

-

Sensitivity: For low-activity samples, increase incubation time to 60 minutes or increase the reaction volume (maintaining the 1:1 ratio of enzyme to substrate), but scale extraction volumes accordingly.

-

Solvent Compatibility: Ethyl acetate can damage polystyrene. Use polypropylene tubes and glass or quartz cuvettes. If using a plate reader, ensure the plate is solvent-resistant (e.g., polypropylene plates).

References

-

Original Method / Substrate Design

- Masui, Y., Takemoto, T., Sakakibara, S., Hori, H., & Nagai, Y. (1977).

-

(Validation of Dnp-peptide concept).

-

Substrate Specifics (Peptide Institute)

- Peptide Institute, Inc. "Collagenase Substrate (Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH)".

-

Extraction Protocol Validation

- Thermo Fisher Scientific. "Collagenase Activity Assay Protocol".

-

(General collagenase digestion parameters).

-

Reference Standard (this compound)

-

ChemicalBook / Biosynth. "this compound (CAS 65080-33-3)".[7]

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 使用FALGPA(N-(3- [2-呋喃基]丙烯酰基)-Leu-Gly-Pro-Ala)进行的胶原酶酶法检测(EC 3.4.24.3) [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]

Application Notes and Protocols for DNP-Pro-Gln-Gly-OH in Continuous Enzyme Kinetic Assays

Introduction: A New Tool for Real-Time Protease Activity Monitoring

The study of proteases, particularly collagenases and matrix metalloproteinases (MMPs), is fundamental to understanding physiological processes like tissue remodeling and pathological conditions such as arthritis, cancer metastasis, and fibrosis. A key requirement for this research, and for the development of therapeutic inhibitors, is the availability of sensitive and continuous assays to measure enzyme activity. This document provides a detailed guide to the application of DNP-Pro-Gln-Gly-OH , a specialized peptide substrate, for the continuous kinetic analysis of proteases that recognize and cleave the Gln-Gly bond.

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, the rationale for experimental design, and the framework for validating the assay system. While specific kinetic data for this exact tetrapeptide is not widely published, this guide synthesizes established principles of similar fluorogenic assays to provide a robust starting point for methods development and validation.

Principle of the Assay: FRET-Based Detection of Proteolysis

The this compound substrate is designed for use in a Fluorescence Resonance Energy Transfer (FRET) based assay.[1][2] FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[3] This process relies on a donor fluorophore and an acceptor molecule, often a quencher. When in close proximity (typically 10-100 Å), the energy from the excited donor is transferred non-radiatively to the acceptor, preventing the donor from emitting fluorescence.[3]

In the context of this compound, the substrate implicitly relies on an intrinsic fluorophore within the peptide sequence, likely a modified Proline or an unmentioned N-terminal fluorescent group, and the 2,4-Dinitrophenyl (DNP) group which acts as a potent quencher.[1][4]

-

Intact Substrate (Quenched State): In its intact form, the DNP group is held in close proximity to the fluorophore by the peptide backbone. When the fluorophore is excited by an appropriate wavelength of light, its energy is transferred to the DNP quencher. Consequently, the fluorescence is minimal.

-

Enzymatic Cleavage (Fluorescent State): Proteases that recognize the Pro-Gln-Gly sequence cleave the peptide bond between Glutamine (Gln) and Glycine (Gly). This cleavage event separates the DNP quencher from the fluorophore.

-

Signal Generation: Once separated, the fluorophore is no longer quenched. Upon excitation, it now emits light, and the increase in fluorescence intensity can be measured in real-time. This increase is directly proportional to the rate of substrate cleavage and thus, to the enzymatic activity.

Continuous monitoring of this fluorescence increase allows for the precise determination of reaction kinetics, making it ideal for high-throughput screening of enzyme inhibitors and detailed mechanistic studies.[5][6]

Diagram of the FRET-Based Cleavage Mechanism

Caption: Enzymatic cleavage of this compound separates the quencher from the fluorophore, leading to an increase in fluorescence.

PART 1: Experimental Protocols

This section provides a comprehensive, step-by-step methodology for utilizing this compound in a continuous enzyme kinetic assay.

Reagent Preparation and Storage

Scientific integrity begins with proper reagent handling. The stability and concentration of your reagents are critical for reproducible results.

-

Assay Buffer:

-

Composition: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35, pH 7.5.[7]

-

Rationale:

-

Tris-HCl: Provides a stable pH environment. The optimal pH for many MMPs and bacterial collagenases is around 7.5.[8]

-

NaCl: Maintains ionic strength, which can be crucial for enzyme conformation and activity.

-

CaCl₂ & ZnSO₄: MMPs and collagenases are metalloproteinases that require zinc for catalytic activity and calcium for structural stability.[8]

-

Brij-35: A non-ionic detergent used to prevent aggregation of the enzyme and substrate, and to minimize non-specific binding to microplate wells.

-

-

Preparation: Prepare from high-purity stock solutions in nuclease-free water. Filter-sterilize (0.22 µm) and store at 4°C.

-

-

This compound Substrate Stock Solution:

-

Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a 10 mM stock solution. The exact weight should be corrected for peptide purity.

-

Procedure: Carefully weigh the lyophilized peptide and dissolve in the appropriate volume of DMSO. Vortex gently to ensure complete dissolution.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The dinitrophenyl group is light-sensitive.

-

-

Enzyme Stock Solution:

-

Source: Use a highly purified preparation of the protease of interest (e.g., recombinant human MMP-1, Clostridium histolyticum collagenase).

-

Diluent: Prepare enzyme dilutions in cold Assay Buffer immediately before use. Keep the enzyme on ice at all times.

-

Rationale: Proteases are susceptible to denaturation and autolysis. Cold temperatures and appropriate buffering maintain enzymatic integrity.

-

Assay Setup and Execution (96-well plate format)

This protocol is optimized for a 96-well microplate format, suitable for multi-sample analysis and high-throughput screening.

Workflow Diagram:

Caption: Standard workflow for a continuous enzyme kinetic assay using this compound.

Step-by-Step Protocol:

-

Plate Layout: Design your plate map to include blanks, controls, and experimental samples.

-

Blank: Assay Buffer + Substrate (No Enzyme). This is crucial for determining background fluorescence.

-

Enzyme Control: Assay Buffer + Enzyme (No Substrate). To check for intrinsic enzyme fluorescence.

-

Positive Control: Enzyme + Substrate.

-

Inhibitor Screen (if applicable): Enzyme + Inhibitor + Substrate.

-

-

Assay Reaction Mixture: Prepare the reaction mixture in a total volume of 200 µL per well.

-

Add 100 µL of 2X Assay Buffer to each well.

-

Add 50 µL of the appropriate enzyme dilution (or buffer for blank wells) to each well.

-

If screening inhibitors, add the inhibitor compound at this stage and pre-incubate with the enzyme.

-

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes. This ensures that the reaction starts at a stable temperature.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the 4X substrate solution (prepared in Assay Buffer) to all wells.

-

Data Acquisition: Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measurement Mode: Kinetic read.

-

Wavelengths: The exact excitation (Ex) and emission (Em) wavelengths will depend on the fluorophore paired with the DNP quencher. For many DNP-quenched substrates utilizing Mca (7-Methoxycoumarin), typical wavelengths are Ex: 325-340 nm and Em: 390-450 nm.[3][4] These must be experimentally determined for this compound.

-

Read Interval: Measure fluorescence every 30-60 seconds for a period of 30 to 60 minutes. The reaction should be monitored long enough to establish a clear linear phase.

-

PART 2: Data Analysis and Interpretation

Determining Initial Velocity (V₀)

The raw data will be a plot of relative fluorescence units (RFU) versus time for each well.

-

Background Subtraction: Subtract the average fluorescence signal from the "Blank" wells from all other wells at each time point.

-

Identify the Linear Range: Plot the background-subtracted RFU vs. time. The initial phase of the reaction should be linear. The rate of the reaction (V₀) is the slope of this linear portion.

-

Unit Conversion: Convert the V₀ from RFU/min to moles/min using a standard curve of the free fluorophore.

Determining Michaelis-Menten Kinetic Parameters

To fully characterize the enzyme-substrate interaction, it is essential to determine the Michaelis constant (Kₘ) and the catalytic rate (k_cat).

-

Substrate Titration: Set up the assay with a fixed enzyme concentration and varying concentrations of the this compound substrate (e.g., from 0.1 x Kₘ to 10 x Kₘ, which may require initial range-finding experiments).[9]

-

Calculate V₀: Determine the initial velocity for each substrate concentration as described above.

-

Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

V = (Vₘₐₓ * [S]) / (Kₘ + [S])

This will yield values for Vₘₐₓ (maximum velocity) and Kₘ.

-

Calculate k_cat: The turnover number, k_cat, is calculated as:

k_cat = Vₘₐₓ / [E]

where [E] is the total enzyme concentration in the assay.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical kinetic parameters for an MMP with this compound, which should be determined experimentally.

| Parameter | Description | Expected Value Range |

| Kₘ (µM) | Michaelis Constant: Substrate concentration at half-maximal velocity. Reflects substrate affinity. | 10 - 100 |

| k_cat (s⁻¹) | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second. | 0.01 - 10 |

| k_cat/Kₘ (M⁻¹s⁻¹) | Catalytic Efficiency: A measure of how efficiently the enzyme converts substrate to product. | 10³ - 10⁶ |

PART 3: Assay Validation and Self-Validating Systems

A trustworthy protocol is a self-validating one. The following controls and validation steps are essential.

-

Enzyme Linearity: The reaction rate should be linear with respect to the enzyme concentration. Doubling the enzyme concentration should double the initial velocity.

-

Substrate Stability: Incubate the substrate in the assay buffer without enzyme to ensure it does not spontaneously hydrolyze, which would lead to a high background signal.[10]

-

Inhibitor Control: Use a known broad-spectrum MMP inhibitor (e.g., EDTA, 1,10-phenanthroline) to confirm that the observed activity is due to a metalloproteinase.

-